![molecular formula C23H19ClN4O3 B2589022 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1105231-82-0](/img/structure/B2589022.png)
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
The compound appears to contain several structural components common in medicinal chemistry, including a 1,2,4-oxadiazole ring and a pyridinone ring. These structures are often found in compounds with diverse pharmacological activities .
Molecular Structure Analysis
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a pyridinone ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Scientific Research Applications
Synthetic Routes and Biological Activities
Novel Synthetic Approaches
A study detailed a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, demonstrating their potential as α-glucosidase inhibitors. This research highlighted the use of common raw materials to synthesize compounds that could serve as promising drug leads, supporting the importance of 1,2,4-oxadiazoles in medicinal chemistry (Iftikhar et al., 2019).
Chemical Properties and Reactions
Another study focused on the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, providing insight into the reactivity and potential applications of these compounds in synthetic chemistry (Srimannarayana et al., 1970).
Biological Screening
Research on the synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide revealed activity against acetylcholinesterase, showcasing the therapeutic potential of these derivatives (Rehman et al., 2013).
Antibacterial and Anti-enzymatic Potential
A study on different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate evaluated their antibacterial and anti-enzymatic potential, indicating the broad spectrum of biological activities associated with oxadiazole compounds (Nafeesa et al., 2017).
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMQHHKWKKKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide |
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